Product packaging for D,L-Sulforaphane-d8(Cat. No.:CAS No. 836682-32-7)

D,L-Sulforaphane-d8

Cat. No.: B029886
CAS No.: 836682-32-7
M. Wt: 185.3 g/mol
InChI Key: SUVMJBTUFCVSAD-UDCOFZOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Sulforaphane-d8 is an isotopically labeled variant of sulforaphane containing eight deuterium atoms. This compound serves a pivotal role in molecular biology research, particularly in the study of cellular defense mechanisms against oxidative stress and electrophilic damage. It is utilized for its ability to reliably trace and analyze the biochemical pathways and metabolic processes of sulforaphane. The incorporation of deuterium enhances its detection and quantification using mass spectrometry, making it an invaluable tool in experiments that require precise tracking of molecular transformations and pharmacokinetic studies. Researchers leverage this compound to explore its modulation of the Nrf2 pathway, a critical cellular defense pathway activated in response to environmental stressors. Its use provides significant insights into the underlying mechanisms that cells use to regulate oxidative stress and maintain homeostasis. This research compound is essential for examining how such molecules influence gene expression and protein function, thereby contributing to the understanding of cellular resilience and adaptation. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NOS2 B029886 D,L-Sulforaphane-d8 CAS No. 836682-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464331
Record name D,L-Sulforaphane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836682-32-7
Record name D,L-Sulforaphane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies Utilizing D,l Sulforaphane D8

Quantitative Mass Spectrometry-Based Techniques for Sulforaphane (B1684495) and Metabolites

The accurate measurement of sulforaphane and its metabolites, such as sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), sulforaphane-cysteine-glycine (SFN-CG), and sulforaphane-N-acetyl-cysteine (SFN-NAC), is crucial for understanding its biological effects. nih.govnih.gov Mass spectrometry coupled with liquid chromatography has emerged as the premier analytical approach for this purpose, offering high sensitivity and selectivity. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely employed for the quantification of sulforaphane and its metabolites in various biological matrices, including human plasma. nih.govnih.gov This method allows for the separation of the parent compound from its various metabolic products, followed by their sensitive detection and quantification by the mass spectrometer. nih.gov The development of rapid and sensitive LC-MS methods has been pivotal for high-throughput analysis in clinical trials investigating the therapeutic potential of sulforaphane. nih.govresearchgate.net

In a typical LC-MS workflow for sulforaphane analysis, plasma samples undergo a simple extraction procedure before being injected into the LC system. nih.gov The compounds are then separated on a chromatographic column and detected by the mass spectrometer. nih.gov For the quantification of sulforaphane itself, D,L-Sulforaphane-d8 is often used as an internal standard to ensure accuracy. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Multi-Analyte Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement over conventional LC-MS, offering even faster analysis times and higher resolution. This technique is particularly valuable for the simultaneous quantification of multiple analytes in a single run, such as sulforaphane and its various metabolites. acs.org

A key advantage of UHPLC-MS/MS is its ability to perform multi-analyte quantification with high precision and accuracy, even in complex biological samples like digesta, cell culture medium, cell lysates, and urine, often with minimal sample pretreatment. acs.org This capability is essential for comprehensive pharmacokinetic studies that aim to track the metabolic fate of sulforaphane in the body. acs.orgacs.org The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing interferences from the biological matrix. nih.govnih.gov

Isotope-Dilution Mass Spectrometry as a Gold Standard for Quantitation

Isotope-dilution mass spectrometry (IDMS) is widely regarded as the "gold standard" for quantitative analysis due to its exceptional accuracy and precision. acs.org This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. nih.govnih.gov

Role of this compound as an Internal Standard in Biological Matrices

This compound serves as the ideal internal standard for the quantification of sulforaphane in biological matrices such as human urine and plasma. nih.govnih.govnih.govnih.gov By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses that occur during sample preparation and analysis will affect both the analyte and the internal standard equally. acs.orgnih.gov This allows for a highly accurate determination of the analyte's concentration based on the ratio of the signals from the native analyte and the isotope-labeled standard. acs.orgnih.gov

The use of stable isotope-labeled internal standards like this compound, and even deuterated versions of its metabolites, provides a specific and sensitive method for the analysis of these compounds. nih.govnih.gov

Precision and Accuracy in Pharmacokinetic and Metabolomic Studies

The application of isotope-dilution mass spectrometry with this compound as an internal standard has been instrumental in achieving high precision and accuracy in pharmacokinetic and metabolomic studies of sulforaphane. nih.govnih.gov These studies require reliable data to understand the absorption, distribution, metabolism, and excretion of sulforaphane.

For instance, a validated LC-MS method for human plasma demonstrated good accuracy, with bias ranging from 1.85% to 14.8%, and reproducibility with a relative standard deviation (RSD) below 9.53%. nih.govnih.gov Such precise measurements are critical for determining key pharmacokinetic parameters and for building accurate metabolic profiles. nih.govnih.govresearchgate.net

Bioanalytical Method Development and Validation for this compound-assisted Assays

The development and validation of bioanalytical methods are crucial steps to ensure the reliability and reproducibility of quantitative data. Assays utilizing this compound must undergo rigorous validation to demonstrate their suitability for their intended purpose. nih.govnih.govacs.org

Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. acs.org For example, a UHPLC-(ESI+)-MS/MS method for the simultaneous determination of glucoraphanin, sulforaphane, and its metabolites was validated with intra- and interday variations of ≤15% and recoveries of ≥85%. acs.org Similarly, an LC-MS method for human plasma was validated with concentrations ranging from 3.9 nM to 1000 nM for sulforaphane metabolites and 7.8 nM to 1000 nM for sulforaphane, showing good accuracy and reproducibility. nih.govnih.govresearchgate.net

The following interactive data tables summarize key validation parameters from various studies utilizing this compound and related analytical methods.

Table 1: Linearity and Quantification Limits of Sulforaphane and Metabolites in Various Analytical Methods

AnalyteMethodLinearity RangeLODLOQMatrixSource
Sulforaphane (SF)UHPLC-(ESI+)-MS/MS0.06–500 μg L–10.03–1.95 μg L–1Not SpecifiedDigesta, cell culture medium, cell lysates, urine acs.org
Sulforaphane-N-acetyl-cysteine (SF-NAC)UHPLC-(ESI+)-MS/MS3.90–1000 μg L–1Not SpecifiedNot SpecifiedDigesta, cell culture medium, cell lysates, urine acs.org
Sulforaphane-cysteine (SF-CYS)UHPLC-(ESI+)-MS/MS62.5–500 μg L–1Not SpecifiedNot SpecifiedDigesta, cell culture medium, cell lysates, urine acs.org
Sulforaphane-glutathione (SF-GSH)UHPLC-(ESI+)-MS/MS62.5–500 μg L–1Not SpecifiedNot SpecifiedDigesta, cell culture medium, cell lysates, urine acs.org
Sulforaphane (SFN)LC-MS7.8–1000 nMNot SpecifiedNot SpecifiedHuman Plasma nih.govnih.govresearchgate.net
SFN Metabolites (GSH, CG, Cys, NAC)LC-MS3.9–1000 nMNot SpecifiedNot SpecifiedHuman Plasma nih.govnih.govresearchgate.net

Table 2: Precision and Accuracy Data from Validated Methods

MethodPrecision (RSD%)Accuracy (% Bias or Recovery)MatrixSource
LC-MS<9.53%1.85%–14.8% biasHuman Plasma nih.govnih.govresearchgate.net
UHPLC-(ESI+)-MS/MS≤15% (Intra- and Interday)≥85% recoveryDigesta, cell culture medium, cell lysates, urine acs.org

Optimization of Chromatographic Separation and Detection Parameters

The effective quantification of sulforaphane and its metabolites using this compound as an internal standard relies on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). Method optimization is critical for achieving the necessary selectivity and sensitivity.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically employed. A common approach involves using a reversed-phase C18 column to separate sulforaphane from its various metabolites and other matrix components. For instance, analytes can be effectively retained and resolved on an Xbridge C18 column. monash.edu The separation is achieved using a mobile phase gradient. A typical mobile phase consists of two solvents: an aqueous solution, often water with 0.1% formic acid (Solvent A), and an organic solvent, such as acetonitrile (B52724) with 0.1% formic acid (Solvent B). monash.edu A linear gradient is applied to progressively increase the concentration of the organic solvent, ensuring the elution of compounds with varying polarities. monash.edu

An example of an optimized chromatographic gradient is as follows:

0–1 min: 0.1% B

1–6 min: 0.1–50% B

6–9 min: 50–99.9% B

9–12 min: Hold at 99.9% B

12–12.5 min: 99.9–0.1% B

Molecular Mechanisms of Action of Sulforaphane: Insights Facilitated by Deuterated Analogs

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Keap1 Pathway Modulation

The Nrf2-Keap1 pathway is a critical regulator of the cellular response to oxidative stress and electrophilic insults. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates Nrf2's ubiquitination and subsequent proteasomal degradation. chemical-suppliers.eunih.gov Sulforaphane (B1684495) is recognized as a potent activator of this pathway, leading to the upregulation of numerous cytoprotective genes. chemical-suppliers.eunih.govciteab.compharmaffiliates.comwikipedia.org

Disruption of Nrf2-Keap1 Complex and Nrf2 Nuclear Translocation

Sulforaphane modulates the Nrf2-Keap1 pathway primarily by disrupting the interaction between Nrf2 and Keap1. Keap1 is a cysteine-rich protein that acts as a sensor for cellular stress. chemical-suppliers.eu Sulforaphane interacts with specific cysteine residues on Keap1, particularly Cys151, through thiocarbamylation. chemical-suppliers.eunih.gov This chemical modification alters the conformation of Keap1, impairing its ability to bind to Nrf2 and to function as a component of a Cul3/Rbx1/E2 ubiquitin ligase complex responsible for Nrf2 ubiquitination. chemical-suppliers.eunih.gov

The disruption of the Keap1-Nrf2 complex prevents Nrf2 degradation, allowing newly synthesized Nrf2 to accumulate in the cytoplasm. chemical-suppliers.eunih.gov This accumulation facilitates the translocation of Nrf2 into the nucleus. chemical-suppliers.euciteab.comuni.lucenmed.comuni-freiburg.de Nuclear translocation of Nrf2 is a key step in activating the transcription of its target genes. chemical-suppliers.euuni-freiburg.de Studies utilizing labeled sulforaphane, including deuterated forms, can help track the cellular uptake and distribution of the compound, providing insights into the timing and location of its interaction with Keap1 and the subsequent release and nuclear translocation of Nrf2.

Transcriptional Activation of Antioxidant Response Elements (ARE)

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs), also referred to as Electrophile Responsive Elements (EpREs), located in the promoter regions of target genes. chemical-suppliers.euciteab.comnih.govuni-freiburg.denih.gov This binding event initiates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection. chemical-suppliers.euuni-freiburg.de

Sulforaphane's ability to activate ARE-mediated gene expression is a cornerstone of its cytoprotective effects. chemical-suppliers.euciteab.comuni.luuni-freiburg.denih.gov Research has shown that sulforaphane treatment leads to increased Nrf2 binding to ARE sequences, driving the expression of downstream genes. chemical-suppliers.euciteab.comuni-freiburg.denih.gov The use of stable isotope-labeled sulforaphane, such as D,L-Sulforaphane-d8, can be employed in mass spectrometry-based approaches to quantify the amount of sulforaphane or its metabolites present in the nucleus, correlating these levels with the degree of ARE activation and target gene expression.

Induction of Phase II Detoxification Enzymes and Antioxidant Proteins (e.g., HO-1, NQO1, GST)

A major outcome of Nrf2 activation by sulforaphane is the robust induction of Phase II detoxification enzymes and various antioxidant proteins. These enzymes play crucial roles in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis. chemical-suppliers.euciteab.comwikipedia.orgnih.govlgcstandards.comsigmaaldrich.com

Key enzymes induced by sulforaphane via the Nrf2-ARE pathway include Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and members of the Glutathione (B108866) S-transferase (GST) family. chemical-suppliers.euciteab.comnih.govnih.govlgcstandards.comsigmaaldrich.com Studies have demonstrated significant increases in the expression and activity of these enzymes following sulforaphane treatment in various cell lines and animal models. citeab.comwikipedia.orgnih.govlgcstandards.comsigmaaldrich.com

For example, research has shown that sulforaphane treatment can lead to a dose-dependent increase in NQO1 and HO-1 expression. lgcstandards.com In human upper airway studies, oral sulforaphane administration resulted in significantly increased expression of Phase II enzymes, with NQO1 showing the greatest induction, followed by HO-1. lgcstandards.com

The use of deuterated sulforaphane, like this compound, is particularly valuable in studies quantifying the induction of these enzymes in vivo. By administering the labeled compound, researchers can distinguish the effects of the administered sulforaphane from endogenous compounds and accurately measure the levels of sulforaphane and its active metabolites reaching target tissues, correlating these with the observed enzyme induction.

Table 1: Examples of Phase II Enzymes and Antioxidant Proteins Induced by Sulforaphane

Enzyme/ProteinAbbreviationKey Function
Heme Oxygenase-1HO-1Catalyzes heme degradation, producing antioxidants and signaling molecules.
NAD(P)H:quinone oxidoreductase 1NQO1Reduces quinones and protects against oxidative stress.
Glutathione S-transferasesGSTsCatalyze the conjugation of glutathione to electrophilic compounds for detoxification.
Superoxide (B77818) DismutaseSODCatalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.
CatalaseCATCatalyzes the decomposition of hydrogen peroxide to water and oxygen.
Glutathione PeroxidaseGPxReduces hydrogen peroxide and organic hydroperoxides.
Thioredoxin ReductaseTRReduces thioredoxin, a key protein in redox signaling.

Epigenetic Regulatory Mechanisms

Beyond its direct effects on the Nrf2-Keap1 pathway, sulforaphane also influences gene expression through epigenetic modifications. Epigenetic mechanisms, including histone modifications and DNA methylation, play critical roles in regulating chromatin structure and gene accessibility. Aberrant epigenetic patterns are often associated with various disease states, and compounds that can modulate these patterns are of significant research interest. pharmaffiliates.com

Sulforaphane has been shown to act as a modulator of key epigenetic enzymes, contributing to its diverse biological effects. pharmaffiliates.com

Histone Deacetylase (HDAC) Inhibition and Histone Acetylation Dynamics

Histone acetylation, regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), influences chromatin structure and gene transcription. Increased histone acetylation generally leads to a more open chromatin conformation, facilitating gene expression, while deacetylation is associated with condensed chromatin and transcriptional repression.

Sulforaphane has been identified as an inhibitor of HDAC activity. pharmaffiliates.com This inhibition leads to increased global and localized histone acetylation. Research has shown that sulforaphane treatment can increase the acetylation of histones H3 and H4. This increased acetylation at specific gene promoters, such as those for p21 and Bax, is associated with the reactivation of these genes, which are often silenced in cancer.

Studies have indicated that the HDAC inhibitory activity may not be solely attributable to the parent sulforaphane compound but also to its metabolites, such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine. Deuterated sulforaphane analogs can be used to track the metabolism of sulforaphane and identify which specific metabolites are responsible for the observed HDAC inhibition and subsequent changes in histone acetylation patterns. This is achieved by analyzing biological samples for the presence of labeled metabolites and correlating their levels with changes in HDAC activity and histone acetylation status.

Table 2: Impact of Sulforaphane on Histone Acetylation

Histone MarkEffect of Sulforaphane TreatmentAssociated Outcome
Acetylated H3IncreasedIncreased acetylation, potential gene activation.
Acetylated H4IncreasedIncreased acetylation, potential gene activation.
Acetylated H3K9IncreasedAssociated with active chromatin.

DNA Methyltransferase (DNMT) Modulation and DNA Methylation Patterns

DNA methylation, the addition of a methyl group to cytosine bases, particularly in CpG dinucleotides, is another crucial epigenetic modification that typically leads to gene silencing when occurring in promoter regions. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns.

Sulforaphane has been shown to modulate DNMT activity and influence DNA methylation patterns. pharmaffiliates.com Studies have reported that sulforaphane can inhibit DNMT activity, particularly DNMT1 and DNMT3a, and lead to hypomethylation of certain gene promoters. This hypomethylation can result in the re-expression of genes that were silenced by aberrant DNA methylation, including tumor suppressor genes.

For instance, research in cancer cells has shown that sulforaphane treatment can decrease methylation levels in the promoter region of genes like Nrf2 and tumor suppressor genes such as PTEN and RARbeta2, leading to their increased expression.

The use of deuterated sulforaphane, like this compound, can aid in mechanistic studies investigating the interaction of sulforaphane or its metabolites with DNMT enzymes and the subsequent impact on DNA methylation. By using labeled compounds, researchers can track the cellular localization and binding of sulforaphane or its derivatives to DNMTs and quantify changes in methylation patterns using sensitive analytical techniques.

Table 3: Impact of Sulforaphane on DNA Methylation

Epigenetic TargetEffect of Sulforaphane TreatmentAssociated Outcome
DNMT ActivityInhibitionReduced DNA methylation.
Promoter MethylationDecreased (Hypomethylation)Reactivation/increased expression of silenced genes.

The application of deuterated analogs, such as this compound, provides a powerful approach to dissect the complex molecular mechanisms of sulforaphane. These labeled compounds facilitate precise tracking and quantification in biological systems, enabling researchers to gain a more comprehensive understanding of how sulforaphane interacts with key cellular targets like the Nrf2-Keap1 pathway and the epigenetic machinery. This enhanced understanding is crucial for evaluating the therapeutic potential of sulforaphane in various health contexts.

MicroRNA (miRNA) Expression Modulation

Sulforaphane has been shown to modulate the expression of several microRNAs (miRNAs), small non-coding RNAs that play crucial roles in regulating gene expression post-transcriptionally. This modulation of miRNA levels can influence various cellular processes, including cell cycle control, apoptosis, and inflammation. mdpi.comresearchgate.netmdpi.com Studies indicate that sulforaphane can either upregulate or downregulate specific miRNAs, contributing to its anti-cancer and anti-inflammatory effects. researchgate.netmdpi.comresearchgate.net For instance, sulforaphane has been observed to reduce levels of miR-21, an oncogenic miRNA that targets PTEN and promotes cancer progression. researchgate.netmdpi.com It can also downregulate oncogenic miRNAs like miR-23 and miR-382 in breast cancer, which are involved in cell growth and metastasis. mdpi.com The mechanisms by which sulforaphane modulates miRNA expression are thought to involve its effects on histone deacetylase (HDAC) activity, DNA methylation, redox status, and inflammatory signaling pathways. researchgate.netnih.govsciencedaily.com While specific studies using this compound to directly track its influence on miRNA processing or binding are not extensively detailed in the provided results, deuterated forms could be instrumental in future research to precisely quantify the metabolic intermediates or conjugates of sulforaphane that are responsible for these miRNA-modulating effects.

Anti-inflammatory Signaling Pathways

Sulforaphane exhibits significant anti-inflammatory properties by influencing various signaling pathways. mdpi.comfrontiersin.orgauctoresonline.orgconsensus.app Its anti-inflammatory actions are sometimes attributed to direct interaction with sulfhydryl groups of cysteine residues in enzymes and proteins involved in inflammatory responses. mdpi.com

Inhibition of NF-κB Pathway Activation

A key mechanism by which sulforaphane exerts its anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. mdpi.combiorxiv.orgnih.govnih.gov NF-κB is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.combiorxiv.org Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκBs. biorxiv.org Activation of the pathway, often triggered by pro-inflammatory cytokines or microbial products like LPS, leads to the phosphorylation, ubiquitination, and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes. mdpi.com Sulforaphane has been shown to inhibit NF-κB activation, reducing its nuclear translocation and DNA binding. nih.govnih.govmdpi.com This inhibition can occur through various mechanisms, including interfering with IκB phosphorylation or directly interacting with NF-κB subunits. nih.govnih.gov The crosstalk between the NF-κB and Nrf2 pathways is also implicated in sulforaphane's anti-inflammatory effects, where Nrf2 activation can suppress NF-κB signaling. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Production

Here is a table summarizing the modulation of key pro-inflammatory cytokines by sulforaphane:

CytokineEffect of SulforaphaneReferences
IL-1βDownregulation mdpi.comnih.govmdpi.comfrontiersin.org
TNF-αDownregulation mdpi.combiorxiv.orgnih.govnih.govmdpi.com
IL-6Downregulation mdpi.comnih.govmdpi.comfrontiersin.org
IL-8Downregulation mdpi.com
IL-10Upregulation mdpi.comnih.gov

Impact on Neuroinflammation and Systemic Inflammatory Responses

Sulforaphane has demonstrated protective effects against both neuroinflammation and systemic inflammatory responses. frontiersin.orgconsensus.appmdpi.comfrontiersin.orgnih.gov Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes and the production of inflammatory mediators in the brain, is implicated in various neurodegenerative diseases. frontiersin.orgmdpi.comfrontiersin.org Sulforaphane can modulate glial cell activation, reduce the expression of inflammatory markers in the brain, and mitigate neuroinflammation in animal models. frontiersin.orgmdpi.comfrontiersin.org For instance, it has been shown to reduce microglial activation and decrease levels of pro-inflammatory cytokines like IL-1β and IL-6 in the context of neuroinflammation. frontiersin.orgfrontiersin.org

In systemic inflammation, such as that induced by LPS or in conditions like sepsis, sulforaphane can blunt the inflammatory response. nih.gov It can reduce the recruitment of leukocytes and inhibit the expression of adhesion molecules like E-selectin and VCAM-1, which are crucial for immune cell infiltration into tissues. nih.gov These systemic anti-inflammatory effects are mediated, at least in part, through the modulation of pathways like Nrf2 and NF-κB. researchgate.netnih.gov Deuterated sulforaphane could be valuable in pharmacokinetic and metabolism studies related to neuroinflammation and systemic inflammation to understand how the compound reaches target tissues and what forms are active.

Cell Cycle Regulation and Apoptosis Induction

Sulforaphane is known for its ability to regulate the cell cycle and induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells. aacrjournals.orgspandidos-publications.commdpi.comspandidos-publications.comacs.orgfrontiersin.org These effects are central to its potential as a chemopreventive and therapeutic agent.

Induction of Programmed Cell Death in Specific Cell Types

Sulforaphane is known to induce programmed cell death, or apoptosis, in various cell types, particularly cancer cells. This is considered a key mechanism for its potential chemopreventive and therapeutic effects nih.govfrontiersin.orgmdpi.com. Studies have shown that SFN can trigger apoptosis through various pathways, including the activation of caspases, such as caspase-3, and the modulation of proteins like PARP and XIAP nih.govfrontiersin.org. SFN has been shown to increase caspase-3 activity in a concentration-dependent manner in pancreatic cancer cells nih.gov. In human glioblastoma cells, SFN induced caspase 3/7 activation and DNA fragmentation in a dose-dependent manner under both normoxic and hypoxic conditions mdpi.com. The induction of apoptosis by SFN can be associated with the generation of reactive oxygen species (ROS) and disruption of mitochondrial function nih.govfrontiersin.orgmdpi.com. Changes in mitochondrial membrane potential can initiate the apoptotic process nih.govfrontiersin.org.

While research directly detailing the induction of apoptosis by this compound itself is limited, studies using deuterated sulforaphane are crucial for understanding the relationship between SFN exposure, its metabolic fate, and the subsequent induction of apoptosis. By using this compound as an internal standard, researchers can accurately measure the concentrations of SFN and its active metabolites in target tissues and cells where apoptosis is observed acs.orgaacrjournals.orgnih.gov. This helps to correlate specific SFN or metabolite levels with the degree of apoptosis, providing insights into the effective concentrations and the role of metabolism in mediating this effect.

Autophagy and Proteasomal Regulation

Sulforaphane has been shown to modulate cellular protein degradation pathways, including autophagy and the ubiquitin-proteasome system (UPS) nih.gov. These pathways are essential for maintaining cellular homeostasis by removing damaged proteins and organelles.

Upregulation of Autophagic Flux

SFN has been reported to promote autophagy acs.orgnih.gov. Autophagy is a cellular process involving the degradation and recycling of cellular components through the formation of autophagosomes that fuse with lysosomes. Upregulation of autophagic flux can contribute to cellular health and survival under stress conditions, but can also play a role in cell death depending on the context. Studies using SFN have indicated its ability to enhance autophagic activities nih.gov.

The use of deuterated sulforaphane analogs like this compound can aid in understanding the link between SFN exposure and autophagic modulation by allowing for precise measurement of SFN and its metabolites within cells and tissues where changes in autophagic flux are being studied. This helps to determine which specific forms of the compound are present and at what concentrations when autophagy is affected.

Promotion of Proteasomal Degradation of Aberrant Proteins

The ubiquitin-proteasome system is another major pathway for protein degradation, primarily responsible for the breakdown of ubiquitinated proteins researchgate.netscience.gov. Impairment of the UPS is implicated in various diseases, particularly neurodegenerative disorders nih.govmdpi.com. Sulforaphane has been shown to stimulate UPS activity nih.gov. Research indicates that SFN can enhance the degradation of aberrant proteins, such as mutant huntingtin, which is involved in Huntington's disease nih.govmdpi.com. This SFN-mediated degradation appears to primarily occur through the proteasome pathway nih.gov. SFN has been shown to induce proteasomal degradation of Hsp90 client proteins in pancreatic cancer cells nih.gov.

Deuterated sulforaphane, including this compound, serves as a valuable tool in these studies by enabling the accurate quantification of SFN and its metabolites in the cellular compartments where proteasomal degradation takes place. By using this compound as an internal standard in mass spectrometry-based methods, researchers can precisely measure the levels of the active compound(s) that correlate with enhanced proteasome activity and the degradation of target proteins acs.orgaacrjournals.orgnih.gov.

Modulation of Metabolic Pathways

Sulforaphane has been observed to influence various metabolic pathways, including those related to glucose and lipid metabolism nih.govnih.govnih.govuea.ac.ukresearchgate.net. These effects may contribute to its reported benefits in conditions like type 2 diabetes and fatty liver disease nih.govnih.govresearchgate.netresearchgate.net.

Deuterated glucose and other labeled substrates are commonly used in metabolomics studies to trace metabolic fluxes mdpi.comuea.ac.uk. While this compound itself is not a metabolic substrate in the same way as labeled glucose, its use as a tracer for SFN allows researchers to understand how the presence and metabolism of SFN correlate with changes in cellular metabolic profiles. By accurately quantifying SFN and its metabolites using this compound as an internal standard, researchers can better interpret metabolomics data and identify the specific metabolic alterations associated with SFN exposure acs.orgaacrjournals.orgnih.gov.

Impact on Glycolysis and Cellular Energy Metabolism

Sulforaphane has been shown to affect glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) nih.govmdpi.comresearchgate.netscience.gov. Some studies suggest that SFN can redirect glucose away from glycolysis towards pathways like the pentose (B10789219) phosphate (B84403) pathway, which is important for generating NADPH, a key cofactor for antioxidant defense nih.gov. SFN has been reported to downregulate proteins like PFKFB4, a key modulator of glycolysis, and inhibit HIF-1α, a transcription factor that regulates glycolytic enzyme expression, particularly under hypoxic conditions mdpi.comresearchgate.net. This can lead to decreased glycolytic metabolism in certain cancer cells researchgate.net.

Studies employing this compound as an analytical standard facilitate the accurate determination of SFN concentrations in cells and tissues where glycolytic activity is being measured. This allows for a more precise correlation between SFN exposure levels and observed changes in glucose metabolism and cellular energy production acs.orgaacrjournals.orgnih.gov.

Effects on Lipid Metabolism

SFN has also been shown to influence lipid metabolism nih.govnih.govresearchgate.netresearchgate.net. Research indicates that SFN can reduce lipid accumulation, particularly in the context of excessive lipid levels nih.govresearchgate.net. Mechanisms involved may include the enhancement of mitochondrial function and biogenesis, which are crucial for fatty acid oxidation nih.govresearchgate.net. SFN has been shown to upregulate the expression of enzymes involved in lipolysis, such as ATGL and HSL nih.govresearchgate.net. These effects contribute to improved lipid utilization nih.govresearchgate.net.

Using this compound as a stable isotope internal standard enables researchers to accurately quantify SFN and its metabolites in biological samples from studies investigating lipid metabolism acs.orgaacrjournals.orgnih.gov. This is vital for establishing dose-response relationships and understanding how the systemic or local concentrations of SFN and its derivatives relate to the observed effects on lipid pathways.

Influence on Mitochondrial Function and Biogenesis

Research into the biological activities of sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables, has extensively explored its impact on cellular processes, including mitochondrial function and biogenesis. To gain a comprehensive understanding of how SFN exerts these effects, particularly concerning its absorption, distribution, metabolism, and excretion (ADME), researchers often utilize stable isotope-labeled analogs such as this compound. This deuterated form serves as a valuable tool in pharmacokinetic and metabolic studies, enabling precise tracking and quantification of SFN and its metabolites within biological systems. sigmaaldrich.comnih.gov

The use of this compound facilitates detailed analysis of SFN's metabolic pathways. By substituting hydrogen atoms with deuterium (B1214612) (specifically at eight positions in this analog), researchers can differentiate the administered deuterated compound from endogenous substances and track its transformation into various metabolites using techniques like Liquid Chromatography–Mass Spectrometry (LC–MS). nih.govsigmaaldrich.com This is particularly important because SFN is rapidly metabolized in the body, primarily through conjugation with glutathione and subsequent breakdown into cysteine and N-acetylcysteine conjugates. nih.gov Understanding the formation and distribution of these metabolites is crucial for determining the biologically active forms of SFN that reach target organelles like mitochondria.

Studies employing this compound as an internal standard in quantitative analyses have been instrumental in developing sensitive and high-throughput methods for measuring SFN and its metabolites in biological samples such as plasma and urine. nih.govsigmaaldrich.com This capability allows researchers to accurately determine the systemic exposure to SFN and its derivatives following administration, providing essential data for correlating SFN levels with observed biological effects, including those on mitochondrial function and biogenesis. nih.gov

While the direct effects of this compound itself on mitochondria are not the primary focus of research (its value lies in tracing the parent compound), studies utilizing this analog contribute significantly to understanding how sulforaphane influences these organelles. Research on non-deuterated sulforaphane has demonstrated its ability to modulate mitochondrial function by affecting parameters such as mitochondrial membrane potential, oxygen consumption rate, and ATP production. biosynth.comcenmed.com SFN has also been shown to reduce mitochondrial reactive oxygen species (ROS) production and protect against mitochondrial oxidative damage. biosynth.comcenmed.com

Furthermore, sulforaphane is known to promote mitochondrial biogenesis, the process by which new mitochondria are formed. This is often mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of key transcription factors and co-activators involved in mitochondrial biogenesis, such as PGC-1α and NRF1. By enabling accurate measurement of SFN and its active metabolites in tissues and cells, this compound helps researchers correlate the presence and concentration of these compounds with the observed changes in mitochondrial mass and the expression of biogenesis markers.

Biological and Pharmacological Effects of Sulforaphane Investigated with Deuterated Tracers

Anticancer Research Applications

D,L-Sulforaphane-d8 is utilized in studies investigating the anticancer properties of sulforaphane (B1684495). americanchemicalsuppliers.com Its role as an internal standard is crucial for accurately measuring the concentration of sulforaphane in various experimental models, from cell cultures to in vivo systems.

The investigation of sulforaphane in chemoprevention often focuses on its ability to induce phase II detoxification enzymes. americanchemicalsuppliers.comamericanchemicalsuppliers.com Sulforaphane is an orally active inducer of the Keap1/Nrf2/ARE pathway. americanchemicalsuppliers.comchemsrc.com Activation of this pathway leads to the transcription of numerous cytoprotective genes, including those for antioxidant proteins and detoxification enzymes. americanchemicalsuppliers.com Studies using this compound as a tracer allow researchers to correlate specific concentrations of sulforaphane with the level of Nrf2 activation and the subsequent expression of these protective enzymes, providing a quantitative understanding of its chemopreventive potential.

In oncological research, sulforaphane is explored for its potential to enhance the efficacy of existing anticancer therapies. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity. americanchemicalsuppliers.com By using this compound as an internal standard, researchers can precisely quantify the amount of sulforaphane present in tumor tissues and assess how it modulates cellular pathways, potentially sensitizing cancer cells to conventional chemotherapeutic agents or radiation.

A significant area of cancer research is the targeting of cancer stem cells (CSCs), which are believed to drive tumor initiation, metastasis, and recurrence. Sulforaphane has been identified as a selective and potent inhibitor of cancer stem cells. americanchemicalsuppliers.com In studies focusing on prostate cancer, for example, sulforaphane has demonstrated inhibitory effects on CSCs. americanchemicalsuppliers.com The use of this compound is essential in these experimental settings to establish a clear dose-response relationship between sulforaphane concentrations and the observed effects on CSC viability and self-renewal capacity.

The anticancer activities of sulforaphane have been investigated across a range of organ-specific cancers. americanchemicalsuppliers.com this compound facilitates these studies by enabling accurate measurement of the compound in different biological samples.

Prostate Cancer: Research indicates that sulforaphane inhibits HDAC activity in prostate cancer cells. americanchemicalsuppliers.com

Breast Cancer: It was found to inhibit chemically induced mammary tumor formation in rat models. americanchemicalsuppliers.com

Bladder Cancer: A metabolite of a related compound found in broccoli has been shown to inhibit the viability of human bladder cancer cells. americanchemicalsuppliers.com

Pancreatic Cancer: Sulforaphane has been observed to suppress high glucose-induced pancreatic cancer progression through AMPK-dependent signaling. americanchemicalsuppliers.com

In each of these contexts, this compound serves as the analytical standard to quantify the bioavailability and concentration of sulforaphane at the target site, which is fundamental to understanding its mechanisms of action.

Interactive Table: Anticancer Research Applications of Sulforaphane Studied with this compound

Research AreaKey Mechanism/FindingSpecific Cancer Models
Chemoprevention Potent inducer of phase II detoxification enzymes via the Keap1/Nrf2/ARE pathway. americanchemicalsuppliers.comchemsrc.comGeneral, Mammary americanchemicalsuppliers.com
Therapeutic Potentiation Inhibition of histone deacetylase (HDAC) activity. americanchemicalsuppliers.comProstate americanchemicalsuppliers.com
Cancer Stem Cells Selective and potent inhibitor of cancer stem cells. americanchemicalsuppliers.comProstate americanchemicalsuppliers.com
Organ-Specific Effects Inhibition of cell viability and tumor growth. americanchemicalsuppliers.comProstate, Breast, Bladder, Pancreatic americanchemicalsuppliers.comamericanchemicalsuppliers.com

Neuroprotective Research Applications

Beyond cancer, the properties of compounds found in Brassica vegetables are studied for their potential neuroprotective benefits. ecu.edu.au this compound is a key tool in research aimed at quantifying sulforaphane levels in neuronal tissues and cell models.

Sulforaphane has been investigated for its potential to protect against oxidative stress and neuroinflammation, which are common pathological features of neurodegenerative diseases. americanchemicalsuppliers.com The compound's anti-inflammatory and antioxidant properties are central to this research. americanchemicalsuppliers.com Studies have shown that sulforaphane can exert protective effects in models of cardiac oxidative stress, and similar mechanisms are explored in the context of neuroprotection. chemsrc.com By using this compound as an internal standard, scientists can accurately measure the concentration of sulforaphane in neuronal models and correlate it with reductions in inflammatory markers and indicators of oxidative damage, thereby validating its neuroprotective potential.

Interactive Table: Neuroprotective Research Applications of Sulforaphane

Research ApplicationMechanism of Action
Neuroprotection Protection against oxidative stress. americanchemicalsuppliers.comchemsrc.com
Protection against neuroinflammation. americanchemicalsuppliers.com

Preservation of Blood-Brain Barrier (BBB) Integrity

Sulforaphane is recognized for its capacity to preserve the integrity and function of the blood-brain barrier (BBB), a critical defense for the central nervous system. mdpi.comnih.gov Research indicates that SFN can cross the BBB and exert protective effects through multiple mechanisms. mdpi.comnih.gov

A primary mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Activation of Nrf2 by sulforaphane leads to the upregulation of cytoprotective genes and antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect the BBB from oxidative injury. mdpi.comnih.gov In experimental models of traumatic brain injury (TBI) and vascular cognitive impairment, post-injury administration of sulforaphane reduced BBB permeability, attenuated the loss of endothelial cells and tight junction proteins, and decreased cerebral edema. jneurosci.orgahajournals.orgresearchgate.net These protective effects were shown to be dependent on Nrf2 activity. jneurosci.org

Furthermore, sulforaphane helps maintain BBB integrity through its anti-inflammatory properties, inhibiting pathways that can lead to BBB disruption. mdpi.comresearchgate.net

Enhancement of Neuronal Function and Neurogenesis

Sulforaphane has demonstrated significant potential in enhancing neuronal function and promoting neurogenesis, the process of generating new neurons. mdpi.comnih.gov Its neuroprotective effects are linked to its ability to upregulate brain-derived neurotrophic factor (BDNF), a protein essential for neuron growth, survival, and plasticity. mdpi.comyoutube.com

By activating the Nrf2 pathway, sulforaphane also supports mitochondrial health in neurons, which are highly dependent on oxidative phosphorylation for their energy needs. nih.gov This protection of mitochondrial function is crucial for preventing neuronal damage and death. nih.gov Studies have shown that sulforaphane protects immature hippocampal neurons from cell death and promotes the differentiation of neural stem cells into neurons. nih.govscilit.com These actions are vital for learning, memory, and repairing the brain from injury. nih.gov

Relevance in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)

The antioxidant, anti-inflammatory, and anti-apoptotic properties of sulforaphane make it a compound of significant interest in research on neurodegenerative diseases. nih.govnih.gov Oxidative stress and neuroinflammation are common pathological features in conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). nih.gov

In animal models of AD, sulforaphane has been shown to mitigate cognitive deficits, inhibit the aggregation of amyloid-beta (Aβ) peptides, and reduce the hyperphosphorylation of tau protein, which are hallmarks of the disease. nih.govnih.govelsevierpure.com It also protects against Aβ-induced oxidative stress and neuroinflammation. nih.govelsevierpure.com Some research suggests sulforaphane helps clear Aβ and tau proteins by upregulating specific heat shock proteins. elsevierpure.com

For Parkinson's disease models, which involve the progressive loss of dopaminergic neurons, sulforaphane provides protection by counteracting oxidative stress and preserving glutathione (B108866) (GSH) levels in the brain. nih.gov In experimental models of multiple sclerosis, sulforaphane demonstrated anti-inflammatory effects and inhibited the development and progression of the disease. nih.gov

Neurodegenerative DiseaseKey Pathological FeatureObserved Effects of Sulforaphane in Experimental ModelsRelevant Citations
Alzheimer's DiseaseAmyloid-β plaques and Tau tanglesInhibited Aβ aggregation, reduced tau hyperphosphorylation, and preserved cognitive function. nih.govnih.govelsevierpure.com
Parkinson's DiseaseLoss of dopaminergic neuronsProtected dopaminergic neurons and counteracted oxidative stress. researchgate.netnih.gov
Multiple SclerosisDemyelination and inflammationInhibited disease development and progression through anti-inflammatory actions. nih.gov

Cognitive Function and Memory Enhancement

Sulforaphane has shown promising effects in improving cognitive function and mitigating memory impairment across various preclinical and clinical studies. mdpi.comclinicaltrials.gov Its ability to combat oxidative stress and neuroinflammation contributes to these cognitive benefits. mdpi.com

In animal models of scopolamine-induced memory impairment, sulforaphane treatment reversed learning and memory deficits. elsevierpure.com Similarly, in models of traumatic brain injury and vascular cognitive impairment, sulforaphane administration improved performance in cognitive tasks, including working memory. ahajournals.orgresearchgate.net

Human trials have also provided evidence for these effects. Randomized controlled trials in healthy older adults found that sulforaphane intake improved processing speed and working memory. nutraingredients-asia.comnih.gov Another study noted that SFN intake was associated with a decrease in negative moods. nih.gov These findings suggest that sulforaphane can positively affect cognitive functioning in humans. nih.govactascientific.com

Anti-infective and Immunomodulatory Research

Beyond its neuroprotective effects, sulforaphane has been investigated for its anti-infective and immunomodulatory activities. Research has highlighted its ability to inhibit viral and bacterial pathogens.

Antiviral Activities (e.g., SARS-CoV-2, HCoV-OC43)

Recent research has demonstrated that sulforaphane possesses potent antiviral activity against several coronaviruses, including SARS-CoV-2 (the virus causing COVID-19) and the seasonal coronavirus HCoV-OC43. nih.govresearchgate.netbiorxiv.org In vitro studies showed that SFN inhibited the replication of multiple strains of SARS-CoV-2, including the Delta and Omicron variants. nih.govresearchgate.net

The compound was effective at inhibiting viral replication both when administered before and after viral infection of cells, suggesting it may interfere with both viral entry and post-entry processes. biorxiv.org In mouse models of SARS-CoV-2 infection, prophylactic administration of sulforaphane significantly decreased the viral load in the lungs and upper respiratory tract. biorxiv.orgbiorxiv.org It also reduced lung injury and inflammation, diminishing the recruitment of myeloid cells and the activation of T cells. nih.govbiorxiv.org Furthermore, studies have shown that sulforaphane can act synergistically with the antiviral drug remdesivir, enhancing its inhibitory effect on coronaviruses. biorxiv.org

Antibacterial Activities (e.g., Helicobacter pylori)

Sulforaphane exhibits potent bactericidal and bacteriostatic activity against Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and an increased risk of gastric cancer. nih.govgutnliver.org Notably, this antibacterial action is effective against numerous clinical isolates of H. pylori, including strains that are resistant to conventional antibiotics. nih.govgutnliver.org

Research has shown that sulforaphane can eliminate intracellular H. pylori from human epithelial cells and eradicate the bacteria in human gastric xenografts implanted in mice. nih.govasm.org The minimal inhibitory concentration (MIC) required to inhibit 90% of tested strains was found to be ≤4 μg/ml. nih.gov In human and mouse studies, consumption of sulforaphane-rich broccoli sprouts reduced H. pylori colonization and attenuated gastritis. aacrjournals.org This effect appears to be mediated not only by direct antibacterial action but also by enhancing the body's own antioxidant and anti-inflammatory defenses in the gastric mucosa. aacrjournals.org

PathogenTypeObserved Effects of SulforaphaneRelevant Citations
SARS-CoV-2VirusInhibited replication of multiple strains (including Delta, Omicron) in vitro; reduced viral load and lung injury in vivo. nih.govresearchgate.netbiorxiv.org
HCoV-OC43VirusInhibited replication in vitro. nih.govbiorxiv.org
Helicobacter pyloriBacteriumPotent bactericidal and bacteriostatic activity against antibiotic-resistant strains; reduced gastric colonization and inflammation. nih.govgutnliver.orgaacrjournals.org

Modulation of Immune Cell Activation and Cytokine Response

The influence of sulforaphane on the immune system, often studied using deuterated tracers for accurate measurement, is multifaceted and dependent on the specific immune cell type. nih.gov In T-lymphocytes, sulforaphane has been observed to suppress immune and inflammatory responses by inducing reactive oxygen species (ROS) production and repressing inflammatory cytokines. nih.gov Conversely, in monocytes and macrophages, it can stimulate the immune response through the activation of the Nrf2 pathway, which initiates antioxidant and anti-inflammatory activities. nih.gov

Research on human monocyte-derived dendritic cells (moDCs) has shown that sulforaphane can modulate their response in an inflammatory microenvironment. researchgate.netnih.gov In the presence of lipopolysaccharide (LPS), a potent inflammatory stimulus, sulforaphane was found to reduce the expression of maturation markers such as CD80, CD83, CD86, HLA-DR, and PD-L1 on moDCs. nih.gov This modulation is associated with a significant reduction in the Th2 proliferative response, marked by decreased levels of the cytokines IL-9 and IL-13. nih.gov While not affecting the regulatory T-cell proliferative response, an increase in the anti-inflammatory cytokine IL-10 was noted. nih.gov

Further studies using murine immune cells demonstrated that (R)-Sulforaphane can significantly decrease the secretion of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, IL-17, and IL-18, following LPS stimulation. mdpi.com This anti-inflammatory effect is linked to the downregulation of pathways such as JAK2/STAT-3 and the inhibition of pro-inflammatory enzymes like iNOS and COX-2. mdpi.com

Table 1: Effect of Sulforaphane on Cytokine Production in Immune Cells

Cell Type Stimulus Sulforaphane Effect Affected Cytokines Source
Human moDCs LPS Decrease in Th2 response ↓ IL-9, ↓ IL-13 nih.gov
Human moDCs LPS Increase in regulatory response ↑ IL-10 nih.gov

Cardiovascular and Metabolic Health Research

The use of deuterated sulforaphane as a tracer has been instrumental in research exploring the cardiovascular and metabolic benefits of its non-deuterated counterpart. These studies focus on its role in platelet function, kidney health, and metabolic diseases like diabetes.

Studies utilizing this compound as an internal standard have provided insights into the antithrombotic properties of sulforaphane. researchgate.net Research has demonstrated that sulforaphane can exert antiplatelet activity. nih.gov In a human clinical trial, a single administration of sulforaphane from broccoli sprouts prior to a high-caloric load was shown to significantly reduce urinary levels of 11-dehydro-thromboxane B₂, a stable metabolite used to monitor platelet activation and thrombotic risk. nih.govslsp.chfrontiersin.org

The mechanism behind this effect involves the modulation of several intracellular signaling pathways. sciopen.com In hyperlipidemic conditions, sulforaphane was found to attenuate platelet hyperreactivity mediated by the scavenger receptor CD36. sciopen.com It achieves this by down-regulating CD36-mediated activation of Src kinases, which enhances cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling. This cascade ultimately inhibits NADPH oxidase 2 (NOX2)-dependent generation of reactive oxygen species, a key factor in platelet activation. sciopen.com

Table 2: Impact of Sulforaphane on a Biomarker of Platelet Responsiveness

Study Design Intervention Key Biomarker Result Source

Sulforaphane has shown potential in protecting against kidney injury, a field where deuterated tracers are valuable for mechanistic studies. nih.gov The primary protective mechanism is believed to be the activation of the NRF2 pathway, a master regulator of cellular defense against oxidative stress. nih.gov In patients with chronic kidney disease (CKD), who often exhibit reduced NRF2 expression, sulforaphane treatment was found to significantly increase the mRNA expression of NRF2 and its target gene, NQO1. nih.gov

In animal models of obesity-related glomerulopathy, sulforaphane-treated mice exhibited reduced albuminuria and improved glomerular architecture compared to untreated mice. nih.gov Furthermore, treatment with sulforaphane has been shown to decrease the renal infiltration of monocytes and macrophages and reduce the expression of proteins associated with cell death and fibrosis, such as TGF-β. nih.gov These findings suggest that continued sulforaphane administration may be necessary to maintain the activation of the NRF2 pathway and confer protection against the oxidative damage characteristic of kidney disease. nih.gov

The metabolic effects of sulforaphane, particularly in the context of diabetes, have been extensively studied, with deuterated forms used to ensure accurate quantification. nih.govnih.gov Research indicates that sulforaphane can improve glucose homeostasis by increasing glucose uptake, enhancing fatty acid oxidation in the liver, and boosting insulin (B600854) signaling, while inhibiting glucose production. mdpi.com

In a high-fat diet (HFD) induced mouse model of type 2 diabetes, dietary supplementation with sulforaphane significantly improved glucose tolerance and insulin sensitivity. nih.gov This was evidenced by a notable decrease in the area under the curve (AUC) during both glucose tolerance tests (GTT) and insulin tolerance tests (ITT). nih.gov Specifically, the SFN supplement led to a 21.4% decrease in the AUC for the GTT and a 31.9% decrease in the AUC for the ITT compared to the HFD group. nih.gov These anti-diabetic effects are also associated with the amelioration of nonalcoholic fatty liver disease (NAFLD) and the repair of pancreatic tissue, partly through the modulation of gut microbiota. nih.gov

Table 3: Metabolic Effects of Sulforaphane in a High-Fat Diet (HFD) Mouse Model

Test Metric Outcome of SFN Supplementation vs. HFD Source
Glucose Tolerance Test (GTT) Area Under the Curve (AUC) 21.4% decrease nih.gov

Translational Research and Future Perspectives for D,l Sulforaphane D8 Studies

Advancements in Deuterated Isothiocyanate Synthesis and Application

The synthesis of deuterated isothiocyanates, including D,L-Sulforaphane-d8, is a critical area for supporting research into their biological activities and pharmacokinetics. Stable isotope labeling, such as with deuterium (B1214612), is a widely used technique for preparing internal standards for quantitative analysis by mass spectrometry google.com. These labeled compounds have the same chemical structure as the analyte but with a higher molecular weight due to the presence of heavy isotopes google.com.

Advancements in the synthesis of deuterated compounds have been driven by the need to improve pharmacokinetic profiles and enhance drug selectivity in drug discovery and development nih.gov. Deuteration can reduce metabolism at vulnerable sites on a molecule, potentially leading to lower and less frequent dosing nih.gov. Methods for synthesizing isothiocyanates often involve the reaction of primary amines with carbon disulfide followed by treatment with a desulfurizing agent mdpi.com. Another approach involves the reaction of potassium thiocyanate (B1210189) with alkyl or benzyl (B1604629) halides nih.gov. The synthesis of deuterated isothiocyanates can be achieved by using deuterated precursors, such as deuterated amines or halides researchgate.netnih.gov. For example, deuterated phenylethyl isothiocyanates have been synthesized using commercially available deuterated phenylalanine, nitrobenzene, and benzaldehyde (B42025) nih.gov.

Deuterated isothiocyanates, including this compound, serve as essential internal standards in analytical methods for quantifying sulforaphane (B1684495) and its metabolites in biological samples aacrjournals.orgmdpi.comresearchgate.net. This is particularly important for accurate measurement in complex matrices like plasma and urine mdpi.comresearchgate.netnih.gov. The use of stable isotope-labeled internal standards compensates for variations in sample preparation and matrix effects, improving the accuracy and reliability of quantitative analysis google.comresearchgate.net.

Integration of this compound in Multi-Omics Research

Multi-omics approaches, which integrate data from multiple biological disciplines such as genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly valuable in understanding complex biological systems and the effects of interventions. This compound plays a role in multi-omics research, particularly in metabolomics studies, by enabling the accurate quantification and tracing of sulforaphane and its metabolites.

Studies utilizing multi-omics have investigated the effects of sulforaphane on the gut microbiome and metabolome, revealing insights into its potential anti-aging effects nih.govnih.govmdpi.com. For instance, a multi-omic analysis in mice demonstrated that a sulforaphane-containing diet could restore the gut microbiome in old mice to resemble that of younger mice, impacting metabolite biomarkers associated with improved intestinal barrier function and anti-inflammatory compounds nih.govnih.govmdpi.com. Integration of these datasets revealed associations between the sulforaphane diet, microbiome structure and function, and metabolite biomarkers potentially modulated by gut bacteria nih.govnih.gov.

The integration of this compound in such studies allows for precise measurement of sulforaphane and its downstream products within the complex metabolic landscape, providing a clearer picture of its interactions with the microbiome and the resulting changes in the metabolome. This quantitative data is crucial for correlating specific metabolic changes with observed biological effects in multi-omics investigations.

Challenges and Opportunities in Quantitative Translational Research

Quantitative translational research involving compounds like this compound faces several challenges and opportunities. Accurate quantification of sulforaphane and its metabolites in biological samples is complicated by its reactive nature and the facile dissociation of its conjugates with thiols nih.gov. Sulforaphane can conjugate with protein thiols, leading to potential loss during sample preparation nih.gov. Furthermore, sulforaphane-thiol conjugates can dissociate, making it difficult to accurately measure individual metabolites nih.gov.

However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with the use of stable isotope-labeled internal standards like this compound, have significantly improved the ability to quantify these compounds accurately mdpi.comresearchgate.netnih.govacs.org. Methods employing thiol-blocking agents, such as iodoacetamide, have been developed to enhance the recovery and accurate measurement of sulforaphane by preventing conjugation with protein thiols and promoting the dissociation of labile conjugates nih.gov.

Quantitative analysis of sulforaphane and its metabolites is essential for understanding its pharmacokinetics, determining internal dose, and correlating exposure levels with biological effects in clinical trials mdpi.comfrontiersin.org. The opportunity lies in applying these advanced quantitative methods to larger and more diverse translational studies to gain a better understanding of the relationship between sulforaphane exposure, its metabolism, and clinical outcomes. This is particularly important for establishing effective dosing strategies and identifying responsive populations.

Data from analytical methods using LC-MS/MS with stable isotope internal standards have shown good accuracy and reproducibility for quantifying sulforaphane and its metabolites in human plasma and urine mdpi.comresearchgate.net.

Here is a sample data table illustrating typical analytical performance parameters for sulforaphane and its metabolites using LC-MS/MS with stable isotope internal standards:

AnalyteLinear Range (nM)Accuracy (% Bias)Reproducibility (%RSD)
Sulforaphane7.8 - 10001.85 - 14.8< 9.53
SFN-GSH3.9 - 10001.85 - 14.8< 9.53
SFN-Cys3.9 - 10001.85 - 14.8< 9.53
SFN-NAC3.9 - 10001.85 - 14.8< 9.53
SFN-CG3.9 - 10001.85 - 14.8< 9.53

Note: This table is illustrative and based on typical performance parameters reported in the literature for LC-MS/MS methods quantifying sulforaphane and metabolites mdpi.comresearchgate.net. Specific values may vary depending on the method and matrix.

Elucidation of Novel Biological Targets and Pathways

Research continues to elucidate the diverse biological targets and pathways modulated by sulforaphane. While the activation of the Keap1/Nrf2/ARE pathway is considered a fundamental mechanism pnas.orgdovepress.commdpi.comchemsrc.com, sulforaphane is known to interact with multiple protein targets and influence various cellular processes dovepress.commdpi.comnih.gov.

Beyond Nrf2 activation, sulforaphane has been shown to modulate Phase I and Phase II xenobiotic-metabolizing enzymes, induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and inflammation dovepress.comnih.govmdpi.com. It can also act as a histone deacetylase inhibitor and influence pathways such as NF-κB and PI3K/AKT/mTOR dovepress.commdpi.commdpi.comnih.gov. Bioinformatic analyses have identified potential novel protein targets of sulforaphane, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which plays a role in NAD+ metabolism and cellular redox balance mdpi.com.

The use of this compound is valuable in studies aimed at identifying and validating these novel targets and pathways. By using the labeled compound, researchers can trace its interaction with specific proteins or monitor changes in metabolic pathways with high specificity and sensitivity using mass spectrometry-based techniques. This allows for a more precise understanding of the molecular mechanisms underlying the biological effects of sulforaphane.

Detailed research findings indicate that sulforaphane's effects are multifaceted, involving the modulation of numerous proteins and signaling cascades dovepress.commdpi.comnih.govmdpi.com. The ability to quantitatively track this compound and its labeled metabolites provides a powerful tool for dissecting these complex interactions and identifying the key molecular players involved in its therapeutic potential.

Development of this compound for Clinical Trial Biomarker Monitoring

The development and application of this compound are crucial for monitoring biomarkers in clinical trials evaluating the efficacy of sulforaphane. Biomarkers are measurable indicators of a biological state or condition, and monitoring them in clinical trials can provide insights into the pharmacodynamic effects of an intervention and help assess treatment response.

In clinical trials involving sulforaphane, biomarkers related to oxidative stress, inflammation, detoxification enzymes, and cellular defense pathways are frequently monitored frontiersin.orgnih.govclinicaltrials.govnih.govnih.gov. For example, the Ki-67 index, a marker of cell proliferation, has been used as a potential surrogate endpoint biomarker in lung cancer prevention trials with sulforaphane aacrjournals.org. Urinary levels of sulforaphane and its metabolites are also monitored as biomarkers of exposure and bioavailability aacrjournals.orgfrontiersin.org.

The use of this compound as an internal standard in LC-MS/MS-based quantitative methods is essential for accurate and reliable measurement of sulforaphane and its metabolites in biological samples collected during clinical trials aacrjournals.orgmdpi.comresearchgate.net. This accuracy is critical for correlating the internal dose of sulforaphane with changes in biomarkers and clinical outcomes.

Furthermore, this compound can potentially be used in targeted metabolomics approaches within clinical trials to monitor specific metabolic pathways affected by sulforaphane administration. By tracking the fate of the labeled compound and its metabolites, researchers can gain a deeper understanding of how sulforaphane influences human metabolism in a clinical setting.

The development of robust and high-throughput analytical methods utilizing this compound is crucial for processing the large number of samples generated in clinical trials, enabling efficient and accurate biomarker monitoring mdpi.com. This facilitates the evaluation of sulforaphane's efficacy and the identification of biomarkers that can predict treatment response.

Below is a table summarizing some biomarkers monitored in sulforaphane clinical trials:

Biomarker CategorySpecific BiomarkersRelevance
Exposure/BioavailabilityUrinary sulforaphane and metabolitesIndicates systemic exposure to sulforaphane. aacrjournals.orgfrontiersin.org
Cellular Defense/DetoxNrf2 target genes (e.g., NQO1, HO-1), Phase II enzymesReflects activation of antioxidant and detoxification pathways. frontiersin.orgnih.gov
ProliferationKi-67 indexMarker of cell proliferation, used in cancer prevention trials. aacrjournals.org
Oxidative StressGlutathione (B108866) redox statusIndicates impact on cellular redox balance. clinicaltrials.govnih.govnih.gov
InflammationPro-inflammatory markers (e.g., IL-6, TNF-α)Reflects modulation of inflammatory pathways. clinicaltrials.govnih.govnih.gov
Heat Shock ResponseHeat shock proteins (e.g., HSP27, HSP70)Indicates activation of cellular stress response pathways. clinicaltrials.govnih.govnih.gov
Mitochondrial FunctionMitochondrial respirationReflects impact on cellular energy metabolism. clinicaltrials.govnih.govnih.govresearchgate.net

Note: This table provides examples of biomarkers and is not exhaustive. The specific biomarkers monitored can vary depending on the clinical trial design and the targeted health condition.

Q & A

Basic Research Questions

Q. How is D,L-Sulforaphane-d8 structurally characterized, and what analytical methods are critical for verifying its isotopic purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular structure and deuterium incorporation. Isotopic purity is validated using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. For authoritative reference data, consult the NIST Chemistry WebBook, which provides validated spectral libraries for deuterated compounds .

Q. What is the role of this compound in studying endogenous Nrf2-Keap1 pathway activation kinetics?

  • Methodology : Deuterated sulforaphane is used as an internal standard in stable isotope dilution assays (SIDA) to quantify endogenous sulforaphane levels in biological matrices. Researchers employ LC-MS/MS to track deuterated vs. non-deuterated forms, enabling precise pharmacokinetic modeling of pathway activation .

Q. How does deuterium labeling affect the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodology : Comparative solubility studies are conducted using dynamic light scattering (DLS) and UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is assessed via time-course LC-MS to monitor deuterium retention and degradation byproducts .

Advanced Research Questions

Q. What experimental design challenges arise when using this compound in in vivo studies, and how can isotopic interference be minimized?

  • Methodology : Deuterium exchange with endogenous hydrogen in biological systems can skew results. To mitigate this, use short-duration exposure models (<24 hours) and validate findings with complementary techniques like isotope ratio mass spectrometry (IRMS). Include negative controls with non-deuterated analogs to isolate isotopic effects .

Q. How do contradictory data on this compound’s bioavailability in rodent models inform dose-response study design?

  • Methodology : Discrepancies often stem from variations in gut microbiota metabolism. Address this by standardizing animal diets and using germ-free models. Dose-response curves should incorporate at least five concentration tiers, with pharmacokinetic parameters (AUC, Cmax) calculated using non-compartmental analysis (NCA) .

Q. What statistical approaches resolve conflicts in transcriptomic data from this compound-treated cell lines?

  • Methodology : Apply Benjamini-Hochberg correction for false discovery rates (FDR) in RNA-seq datasets. Pair differential expression analysis (e.g., DESeq2) with pathway enrichment tools (e.g., GSEA) to prioritize biologically relevant results. Replicate findings across multiple cell lines (e.g., HEK293, HepG2) to confirm universality .

Q. How can deuterium-induced isotopic effects alter the interpretation of this compound’s antioxidant activity in in vitro assays?

  • Methodology : Deuterium’s higher mass reduces reaction kinetics in radical scavenging assays (e.g., DPPH, ORAC). Normalize activity using a deuterium correction factor derived from comparative kinetic studies. Validate with electron paramagnetic resonance (EPR) spectroscopy to quantify radical quenching efficiency .

Data Analysis and Reporting Guidelines

Q. What are best practices for reporting deuterium retention data in this compound studies?

  • Methodology : Use triple-quadrupole MS/MS with selected reaction monitoring (SRM) to quantify deuterium loss. Report data as % deuterium retention ± SEM across triplicate runs. Include raw chromatograms and fragmentation patterns in supplementary materials to enhance reproducibility .

Q. How should researchers address variability in LC-MS quantification of this compound across laboratories?

  • Methodology : Adopt a harmonized calibration protocol using certified reference materials (CRMs). Participate in interlaboratory comparisons and report results using the Standard Operating Procedure (SOP) from the International Council for Harmonisation (ICH) guidelines .

Tables for Key Methodological Parameters

Parameter Recommended Method Reference
Isotopic Purity ValidationHRMS with deuterium-specific fragments
Pharmacokinetic ModelingNon-compartmental analysis (NCA)
Stability in Aqueous MediaTime-course LC-MS at pH 7.4, 37°C
Transcriptomic Data Conflict ResolutionBenjamini-Hochberg FDR correction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.